

# Structural Elucidation & Technical Profile: D-β-Imidazolelactic Acid Monohydrate

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## Compound of Interest

**Compound Name:** *D-beta-Imidazolelactic Acid, Monohydrate*

**CAS No.:** 1246814-96-9

**Cat. No.:** B1140192

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## Introduction & Significance

D-β-Imidazolelactic Acid Monohydrate (CAS: 1246814-96-9) is the hydrated, dextrorotatory form of 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid. While its L-isomer is a direct mammalian metabolite of histidine implicated in disorders like histidinemia, the D-isomer (R-configuration) is primarily utilized as a high-value chiral synthon in the development of imidazole-based alkaloids (e.g., pilocarpine analogs) and as a biomarker in specific bacterial metabolic profiles.

For drug development professionals, the value of this molecule lies in its dual-functionality: the imidazole ring acts as a pH-sensitive proton shuttle, while the

-hydroxy acid moiety provides a handle for esterification or further chiral functionalization.

## Molecular Architecture & Stereochemistry

### Core Connectivity

The molecule consists of an imidazole heterocycle attached via a methylene bridge (-carbon) to a lactic acid backbone.

- IUPAC Name: (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrate.[1]
- Formula:

[\[1\]\[2\]](#)

- Stereochemistry: The "D" designation follows the Fischer-Rosanoff convention, correlating to the (R) absolute configuration according to Cahn-Ingold-Prelog (CIP) priority rules (OH > COOH >

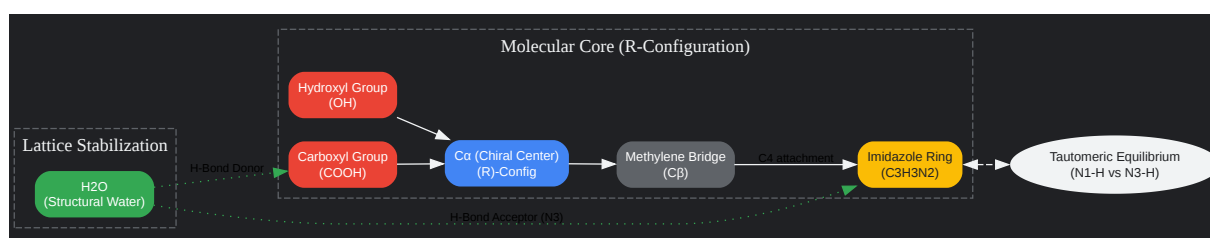
-Im > H).

## Tautomerism & Hydration

The imidazole ring exhibits annular tautomerism. In the solid state (monohydrate), the water molecule is not merely a solvent of crystallization but a structural bridge. It stabilizes the crystal lattice by forming hydrogen bonds between the carboxylic acid proton and the unprotonated nitrogen (N3) of the imidazole ring, effectively "locking" the tautomer in a preferred state.

## Structural Visualization

The following diagram illustrates the connectivity, stereochemistry, and the critical tautomeric equilibrium.



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Figure 1: Structural connectivity of D-β-Imidazolelactic Acid showing the H-bond bridging role of the monohydrate water.

## Physicochemical Properties[\[2\]\[3\]\[4\]\[5\]\[6\]](#)

The monohydrate form is thermodynamically preferred over the anhydrous form under ambient conditions due to the high lattice energy provided by the water bridge.

Property	Data	Relevance to Protocols
Molecular Weight	174.15 g/mol	Use this value for molarity calculations (not the anhydrous 156.14).
Appearance	Off-white to pale orange solid	Color changes indicate oxidation of the imidazole ring.
Melting Point	195–198 °C	Sharp endotherm; broadening indicates loss of water or impurities.
Solubility	High: Water, DMSO Low: Ethanol, Acetone	Recrystallization is best achieved using Water/Ethanol gradients.
pKa Values	(COOH) (Imidazolium)	Buffer selection is critical; molecule is zwitterionic at pH 4–5.
Chirality	D / (R)	Specific rotation must be verified against standards.

## Analytical Characterization & Validation Protocols

### NMR Spectroscopy (Self-Validating Protocol)

The imidazole ring protons are highly sensitive to pH due to protonation of the N3 nitrogen. To ensure reproducible spectra, the solvent pH must be controlled.

Protocol:

- Solvent: Dissolve 10 mg of sample in 0.6 mL

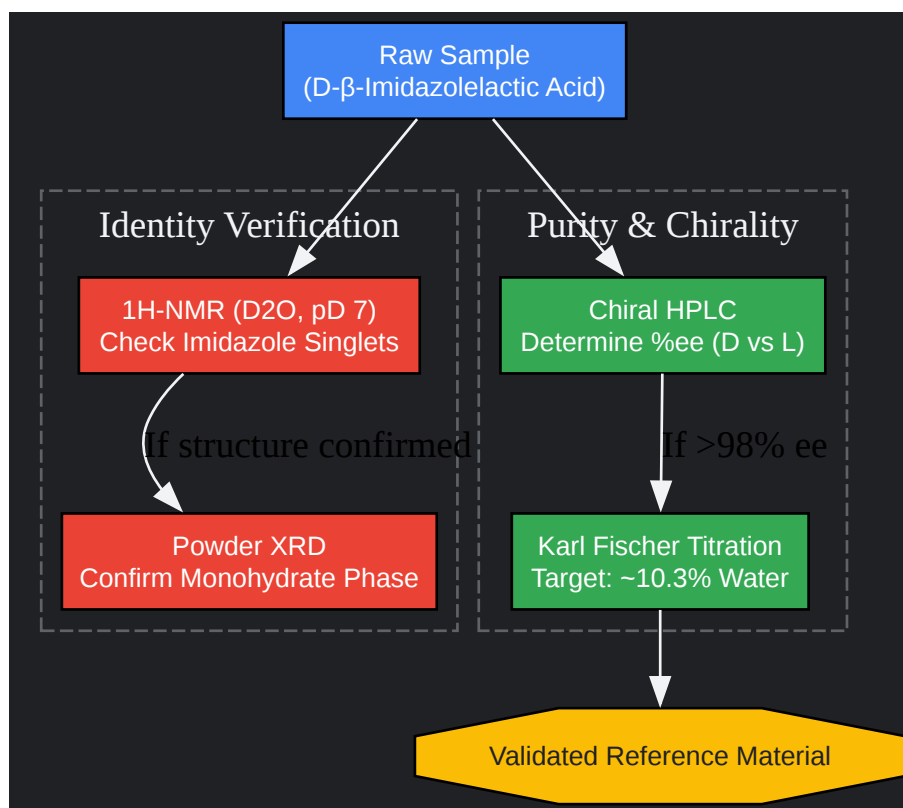
- pH Adjustment: Add 1 drop of  
  
or  
  
to adjust pD to ~7.0 (neutral). This prevents chemical shift drifting of the imidazole protons.
- Key Signals (Expected):
  - 7.6–8.0 ppm (s, 1H): Imidazole C2-H (most deshielded).
  - 6.9–7.2 ppm (s, 1H): Imidazole C5-H.
  - 4.3–4.5 ppm (dd, 1H):  
-CH (chiral center).
  - 3.0–3.2 ppm (m, 2H):  
-CH<sub>2</sub> (diastereotopic splitting often observed).

## HPLC Purity & Enantiomeric Excess (EE)

To distinguish the D-isomer from the L-isomer (metabolic impurity), chiral HPLC is required.

- Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase.
- Mobile Phase: MeOH/Acetonitrile (50:50) + 50mM Formic Acid + 25mM Diethylamine.
- Detection: UV at 210 nm (imidazole absorbance).
- Validation: The D-isomer should elute distinct from the L-isomer. Co-injection with a racemic standard is required for the first run.

## Analytical Workflow Diagram



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Figure 2: Analytical decision matrix for validating the structure and hydration state.

## Biological Context & Biosynthesis

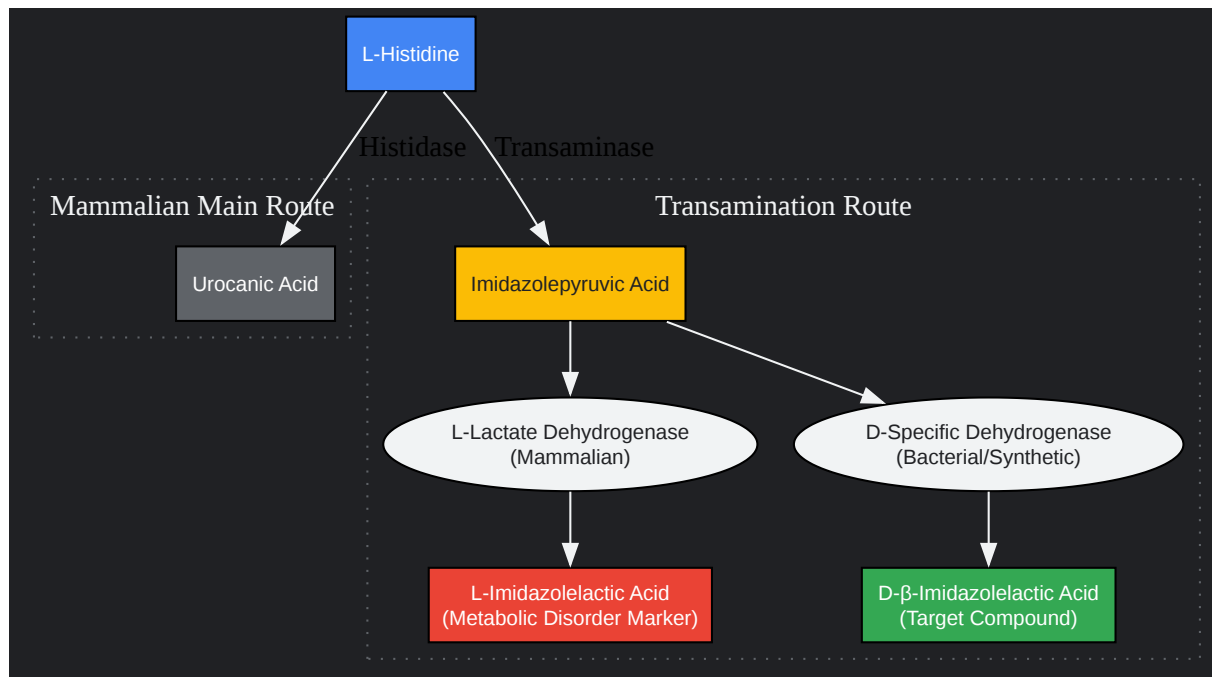
While the D-isomer is often a synthetic target, understanding the biological origin of the scaffold is crucial for researchers studying histidine metabolism disorders.

## Metabolic Pathway

In mammals, L-histidine is deaminated to urocanic acid. However, an alternative transamination pathway produces Imidazolepyruvic acid.

- L-Isomer Production: Imidazolepyruvate is reduced by L-lactate dehydrogenase (non-specific) to L-imidazolelactic acid.
- D-Isomer Production: Specific bacterial dehydrogenases (e.g., in *Lactobacillus* species) or engineered biocatalysts produce the D-isomer. This makes the D-isomer a potential marker for gut microbiome dysbiosis.

## Pathway Visualization



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Figure 3: Divergent metabolic pathways of Histidine leading to D- vs L-Imidazolelactic acid.

## References

- PubChem. (n.d.).<sup>[3]</sup> D-b-Imidazole lactic Acid Monohydrate (CID 55275928).<sup>[2]</sup> National Library of Medicine. Retrieved from [\[Link\]](#)
- Human Metabolome Database (HMDB). (n.d.).<sup>[3]</sup> Metabocard for Imidazolelactic acid (HMDB0000666). Retrieved from [\[Link\]](#)
- BMRB. (n.d.). NMR Spectra of Imidazole Derivatives. Biological Magnetic Resonance Data Bank. Retrieved from [\[Link\]](#)

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## Sources

- [1. D-Beta-Imidazole lactic Acid Monohydrate, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific \[fishersci.at\]](#)
- [2. D-b-Imidazole lactic Acid Monohydrate | C6H10N2O4 | CID 55275928 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Imidazolelactic acid | C6H8N2O3 | CID 459122 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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